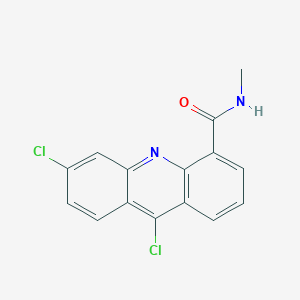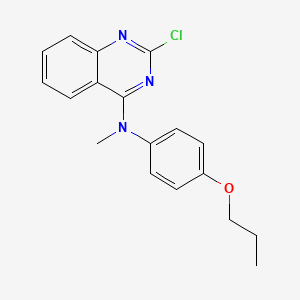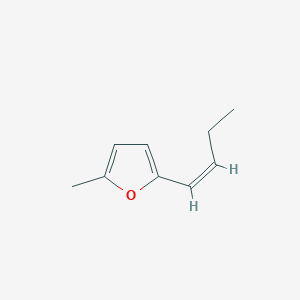
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by a pyridazinone core structure substituted with a meta-chlorophenyl group, a morpholinoethyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the m-chlorophenyl, morpholinoethyl, and phenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of suitable halogenated precursors and catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazinone core or its substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors, catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-: Similar structure with a para-chlorophenyl group instead of a meta-chlorophenyl group.
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-piperidinoethyl)-4-phenyl-: Contains a piperidinoethyl group instead of a morpholinoethyl group.
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-(p-tolyl)-: Substituted with a p-tolyl group instead of a phenyl group.
Uniqueness
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the m-chlorophenyl, morpholinoethyl, and phenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
23338-51-4 |
|---|---|
Formule moléculaire |
C22H22ClN3O2 |
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
6-(3-chlorophenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H22ClN3O2/c23-19-8-4-7-18(15-19)21-16-20(17-5-2-1-3-6-17)22(27)26(24-21)10-9-25-11-13-28-14-12-25/h1-8,15-16H,9-14H2 |
Clé InChI |
FRQDJGOLQZGVGH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)
![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)

methanone](/img/structure/B12911035.png)


![2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B12911050.png)



![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)

